Nal-Glu -

Nal-Glu

Catalog Number: EVT-10958586
CAS Number:
Molecular Formula: C18H21N3O4
Molecular Weight: 343.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-2-naphthylalanine is derived from 2-naphthylpyruvate through enzymatic transamination, while L-glutamate is commonly found in proteins and is synthesized in the body from α-ketoglutarate. Nal-Glu can be classified under the category of modified amino acids, specifically as a non-standard amino acid due to its naphthalene side chain, which imparts distinct properties compared to standard amino acids.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nal-Glu typically involves a chemo-enzymatic approach. One effective method described involves the use of hyperthermostable aminotransferases, such as those derived from Thermococcus profundus. In this process, 2-naphthylpyruvate is reacted with L-glutamate under controlled conditions to yield L-2-naphthylalanine. The reaction conditions include:

  • Temperature: Typically around 70°C to enhance enzyme activity.
  • pH: Adjusted to approximately 8 using sodium hydroxide.
  • Enzyme Concentration: Around 200 units of enzyme are added to facilitate the reaction.
  • Monitoring: High-performance liquid chromatography (HPLC) is used to track the consumption of substrates and the formation of products over time .
Chemical Reactions Analysis

Reactions and Technical Details

Nal-Glu can participate in various chemical reactions typical for amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids or peptides through condensation reactions, forming peptide bonds.
  • Enzymatic Reactions: As a substrate for various enzymes, it can undergo transamination or racemization depending on the enzyme involved.

Specific reactions involving Nal-Glu have been explored in the context of radiolabeling for imaging applications, where it serves as a building block for more complex structures used in positron emission tomography (PET) imaging .

Mechanism of Action

Process and Data

The mechanism of action for Nal-Glu primarily revolves around its role as a substrate in enzymatic reactions. For instance, during transamination, an aminotransferase enzyme catalyzes the transfer of an amino group from L-glutamate to 2-naphthylpyruvate, forming Nal and α-ketoglutarate. This reaction is crucial in metabolic pathways where non-standard amino acids are synthesized from common substrates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nal-Glu exhibits several notable physical and chemical properties:

  • Solubility: It has low solubility in water, which affects its reactivity and incorporation into biological systems.
  • Optical Activity: As an amino acid derivative, it possesses chirality; thus it can exist as enantiomers (D and L forms), which may exhibit different biological activities.
  • Stability: Nal-Glu is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

Nal-Glu has several applications in scientific research:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Radiopharmaceutical Development: It is utilized in creating radiolabeled compounds for imaging studies, particularly in cancer diagnostics .
  • Biochemical Research: Its unique properties make it valuable for studying protein interactions and enzyme mechanisms.
Introduction to Gonadotropin-Releasing Hormone Antagonists

Historical Development of Competitive Gonadotropin-Releasing Hormone Antagonists

The historical development of competitive gonadotropin-releasing hormone antagonists traces a trajectory of iterative molecular refinements beginning in the 1970s following the isolation and characterization of native gonadotropin-releasing hormone by Andrew Schally and Roger Guillemin—a Nobel Prize-winning achievement [2]. Initial antagonist designs focused on simple substitutions at positions 6 and 10 of the native decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), yielding first-generation antagonists with limited clinical utility due to problematic anaphylactoid reactions caused by histamine release [3]. These adverse effects were subsequently linked to the presence of basic amino acids at position 6, prompting systematic structural modifications to improve safety profiles.

  • Second-Generation Compounds: Nal-Glu emerged as a pivotal second-generation antagonist featuring strategic substitutions with non-proteinogenic amino acids:
  • Position 1: Acetylated D-2-naphthylalanine (Ac-D-2-Nal)
  • Position 2: D-4-chlorophenylalanine (D-Cpa)
  • Position 3: D-3-pyridylalanine (D-3-Pal)
  • Position 6: D-glutamic acid (D-Glu)
  • Position 10: Modified ethylamide derivative [1] [3]These substitutions collectively enhanced receptor binding affinity while reducing histaminergic potential. The D-Glu substitution at position 6 was particularly instrumental in mitigating mast cell degranulation compared to earlier compounds with D-Arg residues.

  • Pharmacological Characterization: Research demonstrated that Nal-Glu exhibited potent and rapid suppression of gonadotropins. A landmark clinical trial established that intramuscular administration (50 μg/kg) effectively blocked the luteinizing hormone surge even when administered at its onset, preventing ovulation in normal women without permanent disruption of follicular development [1]. This acute suppression mechanism distinguished antagonists from the paradoxical effects of gonadotropin-releasing hormone agonists, which require prolonged administration to achieve pituitary desensitization.

Table: Evolution of Gonadotropin-Releasing Hormone Antagonist Development

GenerationRepresentative CompoundsKey Structural FeaturesMajor Advances
First[D-Phe²,D-Trp³⁶]gonadotropin-releasing hormoneBasic residues at position 6Proof-of-concept receptor blockade
SecondNal-GluD-Glu⁶; Hydrophobic N-terminusReduced histamine release; Higher receptor affinity
ThirdCetrorelix; GanirelixD-Cit⁶; Aromatic residuesFurther reduced side effects

The methodological refinement process exemplified by Nal-Glu provided critical structure-activity relationship insights that informed subsequent third-generation antagonists like Cetrorelix and Ganirelix, which incorporated neutral urea derivatives and hydrophobic residues to optimize pharmacokinetic and safety profiles [3]. This developmental trajectory transformed gonadotropin-releasing hormone antagonism from an experimental concept to clinically viable agents, with Nal-Glu serving as a crucial milestone in demonstrating the feasibility of acute, reversible suppression of gonadotropin secretion.

Pharmacological Classification of Nal-Glu Among Gonadotropin-Releasing Hormone Analogues

Within the pharmacological classification of gonadotropin-releasing hormone analogues, Nal-Glu occupies a distinct niche as a competitive antagonist with reversible receptor-blocking activity. Its structural and functional characteristics differentiate it from both native gonadotropin-releasing hormone and agonist analogues while sharing peptide backbone homology:

  • Structural Classification:Nal-Glu maintains the decapeptide framework of native gonadotropin-releasing hormone but incorporates five strategic amino acid substitutions that fundamentally alter receptor dynamics. The N-terminal acetyl-D-2-Nal¹ enhances hydrophobic interactions with the ligand-binding pocket. D-Cpa² and D-3-Pal³ create steric hindrance that impedes receptor activation. D-Glu⁶ introduces a negatively charged residue that disrupts hydrogen-bonding networks essential for signal transduction. The C-terminal modification stabilizes the molecule against enzymatic degradation [1] [3]. This multi-site engineering yields a molecule with dissociation kinetics approximately 100-fold slower than native gonadotropin-releasing hormone, enabling sustained receptor occupancy without activation.

Table: Comparative Structural Features of Gonadotropin-Releasing Hormone Analogues

Analog TypePosition 1Position 2Position 3Position 6Position 10Primary Action
Native gonadotropin-releasing hormonepGluHisTrpGlyGly-NH₂Receptor activation
Agonist (Leuprorelin)pGluHisTrpD-LeuEthylamideDesensitization
Antagonist (Nal-Glu)Ac-D-2-NalD-CpaD-3-PalD-GluModifiedCompetitive blockade
  • Mechanistic Classification:Unlike gonadotropin-releasing hormone agonists that trigger receptor internalization and downstream signaling cascades, Nal-Glu functions as a pure competitive antagonist with no intrinsic activity. It binds with high affinity to the gonadotropin-releasing hormone receptor, stabilizing an inactive conformation that prevents Gq protein coupling and subsequent phospholipase C activation [3]. This mechanism produces an immediate and dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone secretion without the initial gonadotropin surge characteristic of agonist analogues. The suppression is fully reversible upon discontinuation, as receptor occupancy decreases and endogenous gonadotropin-releasing hormone can resume signaling.

  • Temporal Dynamics:Pharmacodynamic studies demonstrate that Nal-Glu achieves maximal gonadotropin suppression within 4–8 hours post-administration, with effects persisting for 24–48 hours depending on dosage. This contrasts sharply with gonadotropin-releasing hormone agonists, which require 1–2 weeks of continuous administration to achieve comparable suppression due to their dependence on receptor downregulation rather than direct blockade [1] [7]. The rapid onset and offset kinetics of Nal-Glu make it particularly suitable for research applications requiring precise temporal control over gonadotropin secretion.

The pharmacological profile of Nal-Glu thus establishes it as a prototypical competitive antagonist with distinct advantages for experimental neuroendocrine manipulation. Its reversible binding and absence of intrinsic activity provide a "clean" pharmacological tool for dissecting gonadotropin-releasing hormone-dependent processes without confounding desensitization effects or prolonged recovery periods [1] [3].

Research Significance in Neuroendocrine Modulation

Nal-Glu has provided unprecedented insights into neuroendocrine control mechanisms through its unique ability to achieve targeted, reversible suppression of gonadotropin-releasing hormone signaling. Its research significance extends across multiple domains of reproductive neuroendocrinology:

  • Elucidation of Luteinizing Hormone Surge Dynamics:Nal-Glu administration during the preovulatory period demonstrated the absolute gonadotropin-releasing hormone dependence of luteinizing hormone surge generation. A pivotal clinical study established that a single intramuscular dose (50 μg/kg) administered at the onset of the luteinizing hormone surge abruptly terminated luteinizing hormone secretion within hours and prevented ovulation. This acute suppression occurred despite elevated estradiol levels that would normally trigger positive feedback, confirming that gonadal steroids act primarily through hypothalamic gonadotropin-releasing hormone neurons rather than directly on pituitary gonadotropes to induce the luteinizing hormone surge [1]. These findings resolved longstanding debates about steroid feedback mechanisms and established gonadotropin-releasing hormone as the non-redundant trigger for ovulation.

  • Follicular Resilience to Gonadotropin Withdrawal:Contrary to initial expectations, Nal-Glu studies revealed unexpected follicular resilience to transient gonadotropin deprivation. When administered for 3–4 days during the late follicular phase, Nal-Glu caused an immediate decline in estradiol concentrations (reaching 50% of baseline within 24 hours) and arrested dominant follicle development. However, within 5.1 ± 0.6 days after the last dose, ovulation occurred spontaneously without additional intervention, indicating rapid follicular recovery [1]. This "follicular rescue" phenomenon occurred in 80% of cycles despite profound estradiol suppression, suggesting the dominant follicle possesses intrinsic mechanisms to withstand transient gonadotropin withdrawal. The negative correlation between estradiol decrement and time to subsequent ovulation (r = -0.77, p < 0.05) further indicated that follicles experiencing less severe estradiol suppression resume development more rapidly [1].

  • Differential Regulation of Luteinizing Hormone and Follicle-Stimulating Hormone:Nal-Glu facilitated critical discoveries regarding the differential control of luteinizing hormone and follicle-stimulating hormone secretion. Research demonstrated that while luteinizing hormone pulses are exclusively gonadotropin-releasing hormone-dependent, follicle-stimulating hormone exhibits both gonadotropin-releasing hormone-dependent pulsatile secretion and gonadotropin-releasing hormone-independent constitutive secretion [4]. This explains why Nal-Glu suppresses luteinizing hormone more completely than follicle-stimulating hormone and why selective follicle-stimulating hormone elevations occur during luteo-follicular transition despite gonadotropin-releasing hormone antagonism. The persistence of low-level follicle-stimulating hormone during Nal-Glu administration revealed the existence of non-gonadotropin-releasing hormone regulators such as activin, follistatin, and insulin-like growth factor-1 in modulating follicle-stimulating hormone synthesis.

  • Neuroendocrine Plasticity Studies:Investigations using Nal-Glu have illuminated remarkable plasticity within the hypothalamic-pituitary-ovarian axis. Repeated administration cycles demonstrated preserved pituitary responsiveness to exogenous gonadotropin-releasing hormone even after prolonged suppression, indicating the absence of receptor desensitization characteristic of agonist exposure [1]. Furthermore, the consistent resumption of folliculogenesis following antagonist withdrawal revealed intrinsic ovarian timing mechanisms that operate independently of gonadotropin drive. These findings have profound implications for understanding reproductive axis recovery after pharmacological suppression.

The research utility of Nal-Glu extends beyond these mechanistic insights to include applications in experimental models requiring reversible gonadotropin suppression without permanent axis disruption. Its neuroendocrine modulation capabilities continue to inform the development of novel therapeutic strategies for fertility control and gonadotropin-dependent disorders [1] [3].

Properties

Product Name

Nal-Glu

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H21N3O4/c19-14(17(23)21-15(18(24)25)7-8-16(20)22)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14-15H,7-8,10,19H2,(H2,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1

InChI Key

VSZVSSYQFUFEQG-GJZGRUSLSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.